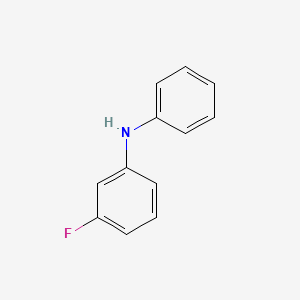

3-Fluorodiphenylamine

Description

Overview of Fluorinated Organic Compounds in Contemporary Chemical Science

Fluorinated organic compounds have become a cornerstone of modern chemical science, with applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com

Significance of Fluorine Substitution in Aromatic Systems

The substitution of hydrogen with fluorine in aromatic systems imparts unique characteristics to the parent molecule. Fluorine, as the most electronegative element, exerts a strong electron-withdrawing effect, which can decrease the reactivity of the aromatic ring toward electrophilic substitution. numberanalytics.com This modification also enhances properties such as lipophilicity, metabolic stability, and bioavailability, making fluorinated aromatic compounds highly valuable in drug development. numberanalytics.com For instance, the presence of fluorine can increase a drug's ability to cross the blood-brain barrier and penetrate cells. nih.gov

The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, contributing to the increased thermal and metabolic stability of fluorinated compounds. annualreviews.org This resistance to metabolic attack is a key strategy in drug design to enhance a molecule's in vivo lifetime. annualreviews.org Furthermore, fluorine substitution can influence the conformation of molecules, affecting their binding affinity to biological targets. The introduction of fluorine can also alter the acidity or basicity of nearby functional groups, which can be crucial for molecular interactions.

From a molecular orbital perspective, fluorine substitution lowers the energy of the highest occupied molecular orbital (HOMO) and raises the energy of the lowest unoccupied molecular orbital (LUMO), increasing the HOMO-LUMO gap. numberanalytics.com This change can lead to decreased reactivity towards electron-rich species. numberanalytics.com Paradoxically, in nucleophilic aromatic substitution reactions, a fluorine substituent can act as a good leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature. masterorganicchemistry.com

Strategic Applications of Fluorinated Amines in Advanced Synthesis

Fluorinated amines are crucial building blocks in organic synthesis, particularly for creating pharmaceuticals and agrochemicals. alfa-chemistry.com The incorporation of fluorine into an amine structure can modulate its basicity and improve its metabolic stability. alfa-chemistry.com This makes them attractive for designing new bioactive molecules. alfa-chemistry.com

Several synthetic strategies exist for preparing fluorinated amines. One common method is the hydrogenation reduction of fluorine-containing nitro compounds. alfa-chemistry.com Another approach is the fluoroamination of alkenes, which allows for the simultaneous introduction of both fluorine and nitrogen-containing groups. alfa-chemistry.com More recent developments focus on creating novel fluorinated amine motifs, such as carbamoyl (B1232498) fluorides and trifluoromethylamines, using benign reagents like carbon dioxide (CO2) or carbon disulfide (CS2). acs.orgnih.gov

The applications of fluorinated amines are diverse. For example, 3-chloro-4-fluoroaniline (B193440) is a precursor in the synthesis of the fluoroquinolone antibacterial drug norfloxacin. alfa-chemistry.com Fluorinated α-amino acids, a specific class of fluorinated amines, have found use in protein engineering and as enzyme inhibitors. princeton.edu The unique properties of the C-F bond have been exploited to enhance the therapeutic efficacy of various drugs. annualreviews.org

Historical Context of Diphenylamine (B1679370) Derivatives in Chemical Research

Diphenylamine and its derivatives have a long and significant history in organic chemistry, serving as important intermediates and scaffolds for a wide range of functional molecules.

Evolution of Synthetic Methodologies for Substituted Diphenylamines

The synthesis of substituted diphenylamines has evolved considerably over time. Classical methods often relied on the Ullmann condensation, which involves the reaction of an aryl halide with an aryl amine in the presence of a copper catalyst. google.com While effective, this method often requires harsh reaction conditions.

More contemporary approaches have focused on developing milder and more efficient catalytic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the formation of the C-N bond in diphenylamines. rsc.org These methods offer greater functional group tolerance and generally proceed under milder conditions. Other transition-metal-free methods are also being explored. rsc.org

Phase-transfer catalysis has been employed for the synthesis of diphenylamines bearing electron-withdrawing groups. tandfonline.com Reductive cross-coupling of nitroarenes with various partners has also emerged as a powerful strategy for constructing N-substituted arylamines, including diphenylamines. rsc.org Additionally, methods starting from phenols and ammonia (B1221849) in the presence of a hydrogen transfer catalyst have been developed for the synthesis of symmetrically substituted diphenylamines. google.com

Seminal Contributions of Diphenylamine Scaffolds to Organic Chemistry

The diphenylamine scaffold is a privileged structure in medicinal chemistry and materials science. acs.orgacs.org Its rigid yet tunable framework has made it a valuable core for designing molecules with specific biological activities or material properties.

In medicinal chemistry, diphenylamine derivatives have been investigated for a wide range of therapeutic applications. For instance, they have been incorporated into antifungal agents, where they have shown potent activity. acs.orgfrontiersin.orgnih.gov The diphenylamine moiety is also found in compounds designed as radical-trapping antioxidants. acs.org

In materials science, diphenylamines are utilized as antioxidants in products like mineral oils and synthetic oils, and as additives in resins. google.com The inherent stability and electronic properties of the diphenylamine structure make it suitable for these applications. The ability to readily modify the phenyl rings with various substituents allows for the fine-tuning of the molecule's properties for specific purposes.

Rationale for Focused Academic Inquiry into 3-Fluorodiphenylamine

The specific compound, this compound, represents a confluence of the advantageous properties of both fluorinated aromatics and the diphenylamine scaffold. Its structure, featuring a fluorine atom on one of the phenyl rings, suggests a unique combination of electronic and steric properties that warrant detailed investigation.

The presence of the fluorine atom at the meta position is expected to influence the molecule's reactivity, conformation, and biological interactions in a distinct manner compared to its ortho- and para-substituted isomers. Research into this compound can provide valuable insights into the nuanced effects of fluorine substitution on the chemical and physical properties of diphenylamine systems.

Furthermore, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. For example, it has been used in palladium-catalyzed allylic amination reactions. mdpi.com A deeper understanding of its reactivity and properties can open new avenues for the development of novel pharmaceuticals, agrochemicals, and advanced materials. The focused academic inquiry into this compound is therefore driven by the potential to uncover new chemical transformations and to design novel functional molecules with tailored properties.

Identified Research Gaps and Challenges in Fluorinated Diphenylamine Chemistry

The field of fluorinated diphenylamine chemistry, while promising, is not without its research gaps and challenges. A primary hurdle is the inherent strength and stability of the carbon-fluorine (C-F) bond, which is one of the strongest in organic chemistry. malariaworld.org While this stability can be advantageous, it also presents a significant challenge for reactions that require the selective activation and cleavage of this bond. Developing catalytic systems that can efficiently and selectively functionalize the C-F bond in aryl fluorides like this compound under mild conditions remains an active area of investigation.

Another challenge lies in the development of efficient and sustainable synthetic methodologies. While classic methods like the Ullmann condensation have been used for preparing diarylamines, they often require harsh reaction conditions, stoichiometric amounts of copper catalysts, and high temperatures. google.com Modern research focuses on creating more efficient catalytic systems, but issues such as catalyst deactivation can arise. For instance, in certain palladium-catalyzed aminations, strongly coordinating basic amines can deactivate the catalyst. mdpi.com Furthermore, scaling up electrosynthesis reactions, a potential alternative, faces challenges related to the corrosion of electrodes and catalysts, which can impact reusability, cost, and environmental footprint. researchgate.net

A significant gap also exists in the comprehensive understanding of the structure-activity relationships of more complex fluorinated diphenylamine derivatives. While studies have shown that incorporating these moieties can lead to compounds with interesting biological properties, such as antimalarial or anticancer activity, a deeper exploration is needed to systematically correlate the position and number of fluorine atoms with specific therapeutic outcomes. malariaworld.orgresearchgate.net

Potential for Novel Discoveries in Reaction Mechanisms and Applications

The study of this compound and related compounds holds considerable potential for uncovering novel reaction mechanisms and expanding their application landscape. The compound serves as an excellent probe for mechanistic studies in catalysis. For example, its participation in palladium-catalyzed allylic amination allows researchers to gain deeper insights into the formation and reactivity of key intermediates, such as η3-allylpalladium complexes, and to understand the precise role of oxidants and co-catalysts in the catalytic cycle. mdpi.com

The potential for new applications is most prominent in the fields of medicinal chemistry and materials science. asu.edu The strategic incorporation of the fluorinated diphenylamine scaffold is a key strategy in drug discovery. malariaworld.org Research has already demonstrated that chalcone (B49325) derivatives of fluorinated diphenylamines exhibit promising antimalarial and anticancer properties, opening the door for the development of new therapeutic agents. malariaworld.orgresearchgate.net These findings suggest that this compound is a valuable starting material for creating libraries of bioactive molecules for further screening and optimization.

In materials science, this compound is a precursor to fluorinated heterocyclic systems, such as 2,8-difluorophenothiazine. datapdf.com Phenothiazines are known for their electronic properties and have been investigated for applications in organic electronics. The introduction of fluorine can modulate these properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, potentially leading to the development of novel materials for organic light-emitting diodes (OLEDs), sensors, or other electronic devices.

The table below details specific research applications involving this compound.

| Reactant | Reaction Type | Product | Research Area | Reference |

| This compound | Palladium-Catalyzed Oxidative Amination | Allylic Amines | Catalysis, Organic Synthesis | mdpi.com |

| 3,3'-Difluorodiphenylamine* | Thionation (Sulfurization) | 2,8-Difluorophenothiazine | Materials Science, Heterocyclic Chemistry | datapdf.com |

| Fluorinated Diphenylamine Derivatives | Claisen-Schmidt Condensation | Fluorinated Diphenylamine Chalcones | Medicinal Chemistry | malariaworld.orgresearchgate.net |

| Note: This reaction starts from the related 3,3'-difluorodiphenylamine to yield a product structurally related to a derivative of this compound. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALRBUHWXPELQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379046 | |

| Record name | 3-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-41-4 | |

| Record name | 3-Fluorodiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Fluorodiphenylamine and Its Derivatives

Catalytic Approaches to Carbon-Nitrogen Bond Formation in 3-Fluorodiphenylamine Synthesis

The construction of the C-N bond in diarylamines can be effectively achieved through transition metal catalysis, with palladium and copper complexes being at the forefront of these transformations. These catalytic systems offer distinct advantages in terms of efficiency, functional group tolerance, and reaction conditions.

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of C-N bonds. researchgate.net The continuous development of highly active and versatile palladium catalysts has enabled the efficient coupling of a wide range of nitrogen nucleophiles with aryl halides and pseudohalides. wiley.com

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the palladium-catalyzed coupling of amines with aryl halides. researchgate.netwikipedia.org This reaction is particularly well-suited for the synthesis of this compound by coupling a fluoroaryl halide (such as 1-bromo-3-fluorobenzene (B1666201) or 1-chloro-3-fluorobenzene) with aniline (B41778), or conversely, 3-fluoroaniline (B1664137) with an aryl halide.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, base, and solvent. libretexts.orgchemrxiv.org Sterically hindered and electron-rich phosphine (B1218219) ligands are often crucial for achieving high catalytic activity. wiley.com For instance, the coupling of various aryl halides with amines can be effectively catalyzed by palladium complexes bearing ligands like XPhos, t-BuXPhos, and TrixiePhos. nih.govresearchgate.net Strong bases such as sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed to facilitate the deprotonation of the amine and promote the catalytic cycle. libretexts.org

A typical procedure for the synthesis of a substituted diphenylamine (B1679370) via Buchwald-Hartwig amination might involve the following general conditions:

| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | N-Methylaniline | 0.5 (Pd₂(dba)₃) | 1.0 (L1) | NaOtBu | Toluene | Room Temp. | >99 |

| Bromobenzene | Carbazole (B46965) | 1.0 ([Pd(allyl)Cl]₂) | 4.0 (TrixiePhos) | LiOtBu | Toluene | 100 | 98 |

| Bromobenzene | Diphenylamine | 1.0 ([Pd(allyl)Cl]₂) | 4.0 (XPhos) | NaOtBu | Toluene | 100 | 96 |

This table presents illustrative data for similar Buchwald-Hartwig reactions and is not specific to this compound due to a lack of directly available data in the search results.

While less common for the direct synthesis of this compound itself, oxidative amination of alkenes represents a powerful strategy for preparing substituted aniline precursors. This method involves the direct addition of a nitrogen source across a double bond. Palladium-catalyzed aerobic oxidative amination of unactivated alkenes has been demonstrated, suggesting a potential, albeit indirect, route to derivatives of 3-fluoroaniline which could then be subjected to N-arylation. researchgate.net The development of enzymatic platforms for the oxidative amination of cyclohexanones to produce anilines further highlights the potential of this approach in generating key synthetic intermediates. nih.gov

The design of the phosphine ligand is paramount to the success of palladium-catalyzed C-N cross-coupling reactions. researchgate.net The ligand influences the stability, activity, and selectivity of the palladium catalyst. researchgate.netrsc.org Key features of effective ligands, such as those developed by Buchwald and Hartwig, include steric bulk and electron-donating ability. wiley.com

Bulky ligands promote the formation of monoligated palladium(0) species, which are often the active catalysts in the oxidative addition step. The electron-rich nature of these ligands enhances the rate of oxidative addition of the aryl halide to the palladium center and facilitates the final reductive elimination step to form the C-N bond and regenerate the catalyst. nih.gov The presence of fluorine atoms on the aryl halide can also influence the reaction mechanism, in some cases making the reductive elimination the turnover-limiting step. nih.govnih.gov

A comparative study of different ligands for the coupling of 4-n-butylbromobenzene with trifluoroethylamine highlights the dramatic effect of ligand structure on reaction yield: nih.gov

| Ligand | Yield (%) |

| AdBippyPhos | >99 |

| tBuBrettPhos | 88 |

| tBuXPhos | <10 |

| JackiePhos | <10 |

| CyBippyPhos | 20 |

This table demonstrates the significant impact of ligand choice on the efficiency of C-N coupling for a fluorinated amine.

Copper-catalyzed N-arylation reactions, particularly the Ullmann condensation, offer a classical and often cost-effective alternative to palladium-catalyzed methods for the synthesis of diarylamines. wikipedia.org

The Ullmann condensation involves the copper-promoted reaction of an aryl halide with an amine, alcohol, or thiol. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of a fluoroaryl halide with aniline or 3-fluoroaniline with an aryl halide in the presence of a copper catalyst.

Traditional Ullmann conditions often required harsh reaction conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made through the development of catalytic systems that operate under milder conditions. These modern protocols often employ a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a ligand and a base. mdpi.com The use of ligands, such as 1,10-phenanthroline (B135089) or various diamines, can significantly accelerate the reaction and improve yields. wikipedia.org

The general reactivity trend for the aryl halide in Ullmann reactions is I > Br > Cl. Electron-withdrawing groups on the aryl halide tend to increase the reaction rate. wikipedia.org

A representative set of conditions for a copper-catalyzed N-arylation of various amines with iodobenzene (B50100) is presented below: researchgate.net

| Amine | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | 10 (CuI) | K₂CO₃ | DMF | 120 | 85 |

| Benzylamine | 10 (CuI) | K₂CO₃ | DMF | 120 | 78 |

| Morpholine | 10 (CuI) | K₂CO₃ | DMF | 120 | 92 |

This table provides general examples of copper-catalyzed N-arylation and is not specific to this compound.

Copper-Catalyzed N-Arylation Techniques for this compound Analogues

Continuous Flow Synthesis Protocols for Enhanced Productivity

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering several advantages over traditional batch processing. springernature.comrsc.orgacs.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. researchgate.netmdpi.comnih.gov For the synthesis of diarylamines like this compound, which often involves transition-metal catalyzed cross-coupling reactions, flow chemistry presents a compelling approach to boost productivity and efficiency. acs.orgacs.org

While specific continuous flow protocols for the synthesis of this compound are not extensively detailed in the literature, the principles can be readily applied from established procedures for similar C-N coupling reactions. mit.educhemistryviews.org A typical setup would involve pumping streams of the aryl halide (e.g., 1-bromo-3-fluorobenzene), the amine (e.g., aniline), a palladium catalyst, a suitable ligand, and a base through a heated reactor coil. springernature.com The high surface-area-to-volume ratio in the microreactor allows for rapid heating and cooling, leading to faster reaction times and potentially higher yields compared to batch reactions. researchgate.net

The productivity of the synthesis can be significantly enhanced by optimizing various parameters in the flow system, as demonstrated in the synthesis of other bioactive molecules. nih.govnih.gov

| Parameter | Effect on Productivity |

| Flow Rate | A lower flow rate increases the residence time in the reactor, which can lead to higher conversion but lower throughput. An optimal flow rate needs to be determined to balance these factors. mdpi.com |

| Temperature | Higher temperatures generally accelerate the reaction rate, but can also lead to catalyst decomposition or side reactions. Precise temperature control in a flow reactor allows for operating at the optimal temperature for maximum productivity. researchgate.net |

| Concentration | Increasing the concentration of reactants can lead to higher output, but may also increase the risk of reactor clogging if precipitates form. The solubility of all components in the reaction solvent is a critical consideration. |

| Catalyst Loading | In a flow system, a packed-bed reactor with a heterogeneous catalyst can be employed, allowing for easy separation of the catalyst from the product stream and continuous operation over extended periods. acs.org |

By leveraging these advantages, continuous flow synthesis offers a promising avenue for the large-scale and efficient production of this compound and its derivatives, meeting the demands of industrial applications.

Mechanistic Investigations of this compound Formation Reactions

The predominant method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination, a type of C-N cross-coupling reaction. nih.govwikipedia.org Understanding the intricate mechanism of this reaction is crucial for optimizing reaction conditions and developing more efficient catalysts.

Elucidation of Catalytic Cycles and Intermediate Species in C-N Coupling

The catalytic cycle of the Buchwald-Hartwig amination for the synthesis of diarylamines is generally accepted to proceed through a series of well-defined steps, as illustrated in numerous studies. wikipedia.orgchemrxiv.org

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 1-bromo-3-fluorobenzene) in an oxidative addition step to form a Pd(II) intermediate. chemrxiv.org

Amine Coordination and Deprotonation: The amine (e.g., aniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the desired diarylamine product (this compound) from the palladium-amido complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

Throughout this cycle, several intermediate species are formed. The characterization of these intermediates, such as the oxidative addition adduct and the palladium-amido complex, has been a subject of intense research, providing valuable insights into the reaction mechanism. mit.edu

Kinetic Studies and Reaction Pathway Analysis for Optimization

Kinetic studies of the Buchwald-Hartwig amination have been instrumental in understanding the factors that control the reaction rate and in optimizing the process. nih.govacs.org These studies often involve monitoring the reaction progress over time under various conditions to determine the reaction order with respect to each component (aryl halide, amine, catalyst, and base). chemrxiv.org

Reaction pathway analysis, often aided by computational modeling, helps to visualize the energy landscape of the reaction and identify the most favorable pathways. mit.edu This understanding allows for the rational design of catalysts and the selection of optimal reaction conditions to maximize the yield and selectivity of this compound formation.

Influence of Substituent Effects on Reaction Efficiency and Selectivity

The electronic and steric properties of substituents on both the aryl halide and the amine can significantly impact the efficiency and selectivity of the C-N coupling reaction. mtak.hu The presence of a fluorine atom at the 3-position of the aryl halide introduces specific electronic effects that can influence the reaction.

Fluorine is a highly electronegative atom, and its presence on the aromatic ring can affect the rate of oxidative addition. mtak.humdpi.com Generally, electron-withdrawing groups on the aryl halide can facilitate oxidative addition, which is often the rate-determining step. acs.org Therefore, the 3-fluoro substituent is expected to have a favorable effect on the reaction rate compared to an unsubstituted aryl halide.

The position of the substituent is also crucial. An ortho-fluorine substituent has been shown to direct C-H activation in some palladium-catalyzed reactions, highlighting the strong electronic influence of fluorine on the adjacent positions. nih.gov While this is a different type of reaction, it underscores the significant impact a fluorine atom can have on the reactivity of the aromatic ring.

Synthesis of Advanced this compound Derivatives and Analogues

The this compound core can be further elaborated to create a diverse range of derivatives with potentially valuable properties. One important class of such derivatives is the acridones.

Preparation of Acridone Derivatives via Cyclization of Fluorodiphenylamine-2-carboxylic Acids

Acridone and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. ptfarm.plciac.jl.cnresearchgate.net Fluorinated acridones, in particular, have attracted interest in medicinal chemistry. fluorine1.ru The synthesis of these compounds can be achieved through the cyclization of the corresponding N-phenylanthranilic acids, which in this case would be fluorodiphenylamine-2-carboxylic acids.

The cyclization is typically carried out in the presence of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid. ptfarm.plfluorine1.ru The use of PPA is often preferred as it can lead to higher yields and avoids side reactions like sulfonation. fluorine1.ru

A study on the cyclization of 2'- and 4'-fluorodiphenylamine-2-carboxylic acids has provided valuable kinetic data on this transformation. fluorine1.ru The research demonstrated that the introduction of a fluorine atom into the diphenylamine-2-carboxylic acid molecule significantly lowers the activation energy of the cyclization process compared to a bromo-substituted analogue. fluorine1.ruresearchgate.net

Below is a table summarizing the kinetic parameters for the cyclization of a fluorodiphenylamine-2-carboxylic acid at different temperatures, as reported in the literature. fluorine1.ru

| Temperature (°C) | Rate Constant (k x 10^4, s^-1) |

| 80 | 1.15 |

| 90 | 2.34 |

| 100 | 4.68 |

| 110 | 9.12 |

This data highlights the temperature dependence of the reaction and provides a basis for optimizing the synthesis of fluoroacridone derivatives. The resulting fluoroacridones can then be further functionalized to produce a variety of novel compounds with potential applications in drug discovery and materials science. fluorine1.rumdpi.com

Incorporation into Complex Heterocyclic Systems (e.g., Phenothiazines)

The integration of the this compound moiety into polycyclic structures, such as phenothiazines, is a key strategy for developing new functional molecules. Phenothiazines, characterized by their tricyclic sulfur- and nitrogen-containing core, have widespread applications. slideshare.net The synthesis of a fluorinated phenothiazine (B1677639) from this compound can be accomplished through both classical and modern catalytic methods.

The traditional approach to phenothiazine synthesis involves the direct reaction of a diphenylamine with elemental sulfur at high temperatures (180-250 °C), often with a catalytic amount of iodine. slideshare.netresearchgate.net While direct, this method suffers from harsh reaction conditions and potential limitations in substrate scope and regioselectivity, especially with substituted diphenylamines.

To overcome these limitations, modern transition metal-catalyzed reactions have been developed, offering milder conditions and greater control. These methods could be readily adapted for the cyclization of this compound. An environmentally benign approach utilizes an iron-catalyzed domino C-S/C-N cross-coupling reaction. researchgate.net This method avoids the use of more expensive and toxic palladium or copper catalysts and has shown tolerance for various functional groups. researchgate.net Another advanced strategy involves a two-step process where an aniline is first subjected to a dual-catalytic ortho-thioarylation, followed by an intramolecular cyclization via an Ullmann-Goldberg or Buchwald-Hartwig coupling reaction to form the phenothiazine core. researchgate.net

| Method | Key Reagents/Catalysts | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Sulfur Fusion | Sulfur (S₈), Iodine (I₂) | High temperature (180-250 °C), neat | Simple, direct | slideshare.netresearchgate.net |

| Iron-Catalyzed Domino Reaction | FeSO₄, Ligand (e.g., TMEDA), Base (e.g., K₂CO₃) | Moderate temperature (e.g., 135 °C) | Environmentally benign, avoids Pd/Cu, good functional group tolerance | researchgate.net |

| Two-Step Thioarylation/Cyclization | 1. Thioarylation: Lewis acid/base 2. Cyclization: Cu(I) or Pd(0) catalyst | Stepwise, variable conditions | High modularity and control over substitution patterns | researchgate.net |

Strategies for Stereoselective Synthesis of Chiral this compound Analogues

The development of chiral analogues of this compound introduces stereochemical complexity, which is pivotal for applications in asymmetric catalysis and pharmacology. Chirality can be introduced either through the creation of a stereogenic center on a substituent attached to the diphenylamine core or by establishing axial chirality arising from restricted rotation around a C–N bond (atropisomerism).

Atroposelective Synthesis of Axially Chiral Diarylamines

Axially chiral diarylamines represent a unique class of atropisomers where the steric hindrance around the C–N bond is sufficient to prevent free rotation, leading to stable, separable enantiomers. figshare.com The catalytic asymmetric Buchwald-Hartwig amination has emerged as a powerful tool for constructing C–N atropisomers. snnu.edu.cnsnnu.edu.cn These reactions typically employ a palladium catalyst paired with a chiral phosphine ligand, such as a BINAP derivative, to control the enantioselectivity of the C–N bond formation. snnu.edu.cnwikipedia.org Recent advances have enabled intermolecular couplings of sterically hindered substrates with excellent enantioselectivity by rerouting the traditional reductive elimination pathway. snnu.edu.cn

Beyond metal catalysis, organocatalysis offers an alternative route. Chiral phosphoric acids have been successfully used to catalyze the atroposelective synthesis of diarylamines. acs.orgacs.org One strategy involves an asymmetric electrophilic amination of a substituted diarylamine with an azodicarboxylate, affording a range of acyclic secondary diarylamine atropisomers in high yields and enantioselectivities. acs.orgresearchgate.net Another approach uses a chiral phosphoric acid to catalyze a tandem oxidation–N-arylation–oxidation sequence to construct diarylamine atropisomers under mild conditions. acs.org In some cases, the presence of specific functional groups, such as a nitro group, can help stabilize the chiral axis through intramolecular hydrogen bonding. acs.org

| Catalytic System | Reaction Type | Key Features | Typical Enantioselectivity | Reference |

|---|---|---|---|---|

| Pd(0) / Chiral Phosphine Ligand | Asymmetric Buchwald-Hartwig Amination | Enables intermolecular C-N coupling for atropisomers. | Up to >99% ee | snnu.edu.cnsnnu.edu.cn |

| Chiral Phosphoric Acid (CPA) | Asymmetric Electrophilic Amination | Organocatalytic approach using azodicarboxylates. | High yields and enantioselectivities | acs.orgresearchgate.net |

| Chiral Phosphoric Acid (CPA) | Tandem Oxidation/N-Arylation | Constructs C-N axis via N-nucleophilic reactions. | Up to 99.5:0.5 e.r. | acs.org |

Introduction of Stereogenic Centers

A more common strategy for creating chiral analogues involves introducing a substituent that contains one or more stereogenic centers. This can be achieved by coupling this compound (or its precursors) with a chiral reaction partner.

A powerful modern approach combines biocatalysis with chemocatalysis. In this chemoenzymatic strategy, a chiral amine is first produced with high enantiopurity using a biocatalyst, such as an ω-transaminase (ω-TA) or an imine reductase (IRED). nih.gov This enantiopure amine can then be coupled with a suitable aryl halide (e.g., 1-bromo-3-fluorobenzene, if the chiral amine already contains the second phenyl group) via a Buchwald-Hartwig N-arylation reaction. A key innovation in this area is the use of surfactants, which allow the biocatalytic and chemocatalytic steps to be performed sequentially in the same reaction vessel, preventing the palladium catalyst from being inhibited by components of the aqueous biocatalytic medium. nih.gov This one-pot method provides efficient access to a wide variety of α-chiral aniline derivatives, and the stereogenic center established by the enzyme remains intact during the subsequent cross-coupling step. nih.gov

Spectroscopic and Computational Elucidation of 3 Fluorodiphenylamine Structures and Reactivity

Advanced Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to build a comprehensive structural and electronic profile of 3-Fluorodiphenylamine. Each technique probes different molecular features, and together they allow for unambiguous identification and a deeper understanding of the molecule's properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine (N-H) proton. The aromatic region (typically 6.5-8.0 ppm) will be complex due to the presence of two different phenyl rings. The protons on the fluorinated ring will exhibit splitting patterns influenced by both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). The protons on the non-fluorinated ring will show patterns typical of a monosubstituted benzene (B151609) ring. The N-H proton usually appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature chemistryconnected.com.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. This compound has 12 carbon atoms, but due to symmetry, fewer than 12 signals may be observed. The carbon atom bonded to the fluorine atom will show a large coupling constant (¹JCF), which is a characteristic feature. The chemical shifts of the aromatic carbons are typically found in the 110-150 ppm range mdpi.com. The substitution pattern on both rings can be confirmed by analyzing the chemical shifts and C-F coupling constants.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is an exceptionally sensitive and powerful tool for its characterization wikipedia.org. This compound will exhibit a single resonance in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring alfa-chemistry.com. This signal will be split into a multiplet due to coupling with the ortho- and meta-protons on the same ring, providing further structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Multiplicity |

|---|---|---|

| ¹H | ~6.5 - 7.5 (Aromatic), ~5.5-8.0 (N-H) | Complex multiplets in the aromatic region due to H-H and H-F coupling. N-H proton is typically a broad singlet. |

| ¹³C | ~110 - 165 | Signals for aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling. The C-N carbons will be downfield. |

| ¹⁹F | ~ -110 to -130 (vs. CFCl₃) | A single multiplet due to coupling with adjacent aromatic protons. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of this compound is C₁₂H₁₀FN, with a calculated molecular weight of approximately 187.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 187. The presence of a single nitrogen atom means the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule libretexts.org.

The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. Key fragmentation pathways for this compound would likely include:

Loss of a hydrogen atom: A peak at M-1 (m/z = 186) resulting from the loss of a hydrogen atom, likely from the amine group.

Loss of a fluorine atom: A peak at M-19 (m/z = 168) corresponding to the expulsion of the fluorine atom.

Cleavage of the C-N bond: Fragmentation at the C-N bond can lead to ions corresponding to the phenyl group (C₆H₅⁺, m/z = 77) and the fluorophenylamino group or related fragments.

| m/z Value | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 187 | [C₁₂H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 186 | [C₁₂H₉FN]⁺ | Loss of H radical |

| 168 | [C₁₂H₁₀N]⁺ | Loss of F radical |

| 93 | [C₆H₄FN]⁺ | Fragment from C-N bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretch: A medium to weak absorption band around 3350-3450 cm⁻¹ is characteristic of the N-H stretching vibration in secondary amines ucalgary.ca.

Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are due to the stretching of C-H bonds on the aromatic rings vscht.cz.

Aromatic C=C Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the phenyl rings.

C-N Stretch: The stretching vibration of the aromatic C-N bond typically appears in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption band for the C-F stretch is expected in the range of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, it would be effective for observing the symmetric breathing modes of the phenyl rings, which appear as strong bands, often around 1000 cm⁻¹ usp.br. The aromatic C=C stretching vibrations are also typically strong in the Raman spectrum. The C-F bond, while polar, also gives a detectable Raman signal.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3350 - 3450 | Weak | Medium (IR) |

| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1350 | Variable | Medium-Strong (IR) |

| C-F Stretch | 1100 - 1300 | Variable | Strong (IR) |

| Aromatic Ring Breathing | Weak | ~1000 | Strong (Raman) |

UV-Visible Spectroscopy for Electronic Transitions and Photochemical Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals libretexts.org. The spectrum is determined by the molecule's chromophores—in this case, the two phenyl rings linked by the nitrogen atom, which form a conjugated system.

The parent compound, diphenylamine (B1679370), shows a strong absorption maximum (λmax) around 285 nm in ethanol (B145695) nist.gov. This absorption is attributed to π → π* electronic transitions within the conjugated aromatic system. For this compound, similar π → π* transitions are expected. The fluorine substituent, being an auxochrome, is likely to cause a slight shift in the λmax (a bathochromic or hypsochromic shift) and may alter the absorption intensity (hyperchromic or hypochromic effect) compared to the unsubstituted diphenylamine uomustansiriyah.edu.iq. The presence of the non-bonding electrons on the nitrogen atom could also allow for n → π* transitions, although these are typically much weaker and may be obscured by the stronger π → π* bands.

Computational Chemistry and Theoretical Studies

Theoretical calculations complement experimental data by providing insights into molecular properties that are difficult or impossible to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules researchgate.net. For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.

Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and NMR spectra. These predicted spectra can be compared with experimental results to confirm structural assignments.

Analyze Molecular Orbitals: Calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity mdpi.com. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Generate an Electrostatic Potential Map: This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom is expected to be an electron-rich site, while the hydrogen of the N-H group would be electron-poor.

| Property | Predicted Information | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths (C-C, C-N, C-F, N-H), bond angles, dihedral angles. | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and the energy required for electronic excitation. |

| Vibrational Frequencies | Calculated IR and Raman active modes. | Aids in the assignment of experimental vibrational spectra. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound, providing insights into their conformational preferences and interactions with their environment over time. dovepress.comresearchgate.net Although specific MD studies focusing exclusively on this compound are not prevalent in the literature, the principles can be readily applied based on studies of analogous diphenylamine and flexible peptide systems. mdpi.comnih.gov The primary focus of such simulations would be to characterize the molecule's conformational landscape, which is largely defined by the rotational freedom around the two Carbon-Nitrogen (C-N) single bonds.

The key degrees of freedom in this compound are the two dihedral angles (φ1 and φ2) that describe the orientation of the phenyl and 3-fluorophenyl rings relative to the central amine bridge. MD simulations can map the potential energy surface associated with the rotation of these rings, revealing the most stable, low-energy conformations and the energy barriers separating them. copernicus.org For related dinitrodiphenylamine derivatives, computational and X-ray data show stable conformations with dihedral angles between the phenyl rings of approximately 50°. mdpi.com An MD simulation would sample a vast number of conformations, allowing for the statistical determination of the most populated conformational states at a given temperature. researchgate.net

Furthermore, MD simulations are instrumental in elucidating intermolecular interactions, particularly in a solution phase. By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or dimethyl sulfoxide), one can analyze the structure and dynamics of the solvation shell. dovepress.com Analytical tools such as the Radial Distribution Function (RDF) can be employed to quantify the probability of finding a solvent molecule at a certain distance from specific atoms on the this compound molecule, such as the amine hydrogen or the fluorine atom. This provides a detailed picture of solute-solvent interactions, including the formation and lifetime of hydrogen bonds.

| Simulation Parameter | Description | Example Value/Output |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Conformational Dihedrals | The torsion angles defining the orientation of the two aromatic rings (C-C-N-C). | Distribution plot showing peaks at low-energy conformations. |

| Simulation Time | The duration of the simulation, which needs to be long enough to sample relevant motions. | 100 ns - 1 µs |

| Radial Distribution Function | Describes how the density of solvent varies as a function of distance from a reference atom. | Plot of g(r) vs. r for N-H hydrogen to solvent oxygen. |

| Hydrogen Bond Analysis | Identifies and analyzes the dynamics of hydrogen bonds between the solute and solvent. | Average number of H-bonds, H-bond lifetime correlation function. |

| Note: This table is illustrative of the data that would be obtained from an MD simulation of this compound, as specific literature on this compound is unavailable. |

Quantum Chemical Methods for Reaction Pathway Energetics and Transition State Analysis

Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for investigating the mechanisms of chemical reactions at the electronic level. nih.govaps.org These calculations allow for the mapping of potential energy surfaces, the identification of transition states, and the determination of reaction pathway energetics, providing a deep understanding of molecular reactivity. pennylane.ai For this compound, these methods can be applied to elucidate the mechanisms of its synthesis and potential subsequent reactions.

A primary synthetic route to this compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 3-fluoroaniline (B1664137) and bromobenzene, or aniline (B41778) and 1-bromo-3-fluorobenzene). nih.govpreprints.orgpreprints.orgorganic-chemistry.org DFT calculations have been extensively used to model the catalytic cycle of this reaction for similar substrates. researchgate.netresearchgate.net The cycle typically involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

Deprotonation/Amine Coordination: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate.

Reductive Elimination: The C-N bond is formed as the product, this compound, is eliminated, regenerating the Pd(0) catalyst.

Beyond its synthesis, quantum chemical calculations can predict the reactivity of this compound itself. For instance, calculations on the parent diphenylamine have explored reaction pathways such as dehydrogenation to form carbazole (B46965) or reaction with sulfur to yield phenothiazine (B1677639). wikipedia.org Similar computational explorations for this compound could predict the activation barriers for analogous cyclization or other functionalization reactions, guiding synthetic efforts. acs.org

| Reaction Step (Buchwald-Hartwig Amination) | Description | Representative Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | Addition of the aryl halide to the Pd(0) catalyst. | 5 - 15 |

| Amine Deprotonation | Proton removal from the coordinated amine by a base. | 2 - 8 |

| Reductive Elimination | C-N bond formation and product release from the Pd(II) center. | 15 - 25 |

| Note: The energy values are representative for generic palladium-catalyzed N-arylation reactions as reported in computational literature and serve as an illustration for the synthesis of this compound. researchgate.netresearchgate.net |

Prediction of Spectroscopic Parameters via Computational Models

Computational models, primarily based on DFT, have become highly reliable tools for predicting spectroscopic parameters, aiding in the structural confirmation and analysis of molecules like this compound. manchester.ac.uk These methods can accurately calculate NMR chemical shifts and vibrational frequencies (IR/Raman).

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a routine computational task. However, for fluorinated compounds, the prediction of ¹⁹F NMR spectra is particularly valuable due to its high sensitivity and wide chemical shift range. nih.gov The standard approach involves a two-step process: first, the geometry of the molecule is optimized, and second, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. nsf.gov

Various DFT functionals and basis sets have been benchmarked for predicting ¹⁹F chemical shifts in aromatic compounds. mdpi.com Studies have shown that functionals like ωB97XD and B3LYP, paired with basis sets such as 6-31+G(d,p) or aug-cc-pvdz, provide a good balance of accuracy and computational cost. nih.govrsc.orgresearchgate.net To correct for systematic errors, the calculated isotropic shielding values (σ_iso) are often linearly scaled against experimental data for a set of known compounds. A common scaling equation takes the form δ_calc = m * σ_iso + b, where m and b are empirically determined slope and intercept values. acs.org This approach can often predict ¹⁹F chemical shifts with a mean absolute deviation of less than 2 ppm, which is sufficient to distinguish between different fluorine environments in a molecule. nih.gov

Vibrational Spectra (IR) Prediction: Theoretical calculations of infrared (IR) spectra are performed by computing the second derivatives of the energy with respect to atomic displacements. This yields the harmonic vibrational frequencies and their corresponding IR intensities. dtic.mil A study on the closely related 3-Bromodiphenylamine (3BDPA) utilized the B3LYP functional with 6-311++G(d,p) basis sets to calculate its vibrational spectrum. nih.gov The assignments of specific vibrational modes to the calculated frequencies are made using Potential Energy Distribution (PED) analysis. nih.gov

For this compound, key vibrational modes would include the N-H stretching vibration (typically around 3400 cm⁻¹), C-N stretching modes, aromatic C-H and C=C stretching, and the characteristic C-F stretching vibration (usually found in the 1100-1300 cm⁻¹ region). physchemres.org Calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. sphinxsai.com The simulated spectrum can then be compared directly with an experimental FT-IR spectrum to confirm structural assignments. youtube.comresearchgate.net

| Spectroscopic Parameter | Computational Method | Typical Predicted Value/Range | Key Vibrational Modes |

| ¹⁹F NMR Chemical Shift | DFT (e.g., ωB97XD/6-31+G(d,p)) + GIAO | ~ -110 to -120 ppm | N/A |

| ¹H NMR Chemical Shift (N-H) | DFT + GIAO | 7.5 - 8.5 ppm | N/A |

| ¹³C NMR Chemical Shift (C-F) | DFT + GIAO | ~ 160 - 165 ppm (¹JCF coupling) | N/A |

| IR Frequency (N-H stretch) | DFT (e.g., B3LYP/6-311++G(d,p)) | ~ 3400 cm⁻¹ | N-H stretch |

| IR Frequency (C-F stretch) | DFT (e.g., B3LYP/6-311++G(d,p)) | ~ 1250 cm⁻¹ | C-F stretch |

| IR Frequency (C-N stretch) | DFT (e.g., B3LYP/6-311++G(d,p)) | ~ 1310 cm⁻¹ | C-N stretch |

| Note: The NMR and IR values are illustrative predictions based on computational studies of analogous fluorinated and diphenylamine compounds. nih.govnih.gov |

Advanced Chemical Reactivity and Mechanistic Investigations of 3 Fluorodiphenylamine

Photochemical Transformations of 3-Fluorodiphenylamine

The absorption of light energy can induce a variety of transformations in this compound, leading to the formation of new chemical entities through distinct mechanistic routes. These photochemical processes are of significant interest for the synthesis of complex heterocyclic structures.

A significant photochemical reaction of diphenylamine (B1679370) and its derivatives is the intramolecular cyclization to form carbazoles, a class of nitrogen-containing heterocyclic compounds with important applications in materials science and medicinal chemistry. lookchem.com The photocyclization of diphenylamines is a well-established method for carbazole (B46965) synthesis. researchgate.net This transformation is believed to proceed through an excited singlet state, leading to the formation of a dihydrocarbazole intermediate which subsequently eliminates hydrogen to yield the aromatic carbazole.

While specific studies on the photocyclization of this compound are not extensively detailed in the reviewed literature, the general mechanism for diphenylamine suggests that upon UV irradiation, this compound would undergo a [6π]-electrocyclization to form a transient dihydrocarbazole intermediate. Subsequent aromatization through the loss of a hydrogen molecule would lead to the formation of a fluorinated carbazole. The position of the fluorine atom at the 3-position of the phenyl ring would be expected to direct the cyclization to yield a specific isomer of fluorocarbazole. The synthesis of various carbazole derivatives has been achieved through palladium-catalyzed cyclization of N- or O-arylated products derived from o-iodoanilines, demonstrating a synthetic route to substituted carbazoles. nih.gov

Table 1: Expected Photocyclization of this compound

| Reactant | Proposed Intermediate | Expected Product |

| This compound | Dihydrofluorocarbazole | Fluorocarbazole |

Upon photoexcitation, this compound can participate in photoinduced electron transfer (PET) processes. In such a process, the excited state of the molecule can either donate or accept an electron, leading to the formation of a radical cation or radical anion, respectively. For diphenylamine and its derivatives, the formation of a radical cation upon oxidation is a common mechanistic step. researchgate.netmdpi.com

Transient absorption spectroscopy is a powerful technique to study such short-lived intermediates. princeton.edunih.govemory.edu Studies on triphenylamine (B166846) derivatives have shown that photoexcitation can lead to the formation of a radical cation, which can then undergo further reactions. nih.gov In the case of this compound, the electron-withdrawing nature of the fluorine atom would likely influence the stability and reactivity of the resulting radical cation. The initial step in the electrochemical oxidation of amines is the formation of a radical cation, which can then deprotonate to form a radical. mdpi.com It is plausible that a similar radical cation is generated from this compound upon photo-oxidation.

The solvent environment can have a profound impact on the course and efficiency of photochemical reactions. bris.ac.uknih.govtau.ac.ilbohrium.com Solvent polarity, viscosity, and hydrogen-bonding ability can influence the energies of the ground and excited states, the stability of intermediates, and the rates of various photophysical and photochemical processes. bris.ac.uknih.gov For instance, polar solvents can stabilize charge-separated species, such as radical ions formed during PET, thereby influencing the reaction pathway. researchgate.net

The nature and position of substituents on the diphenylamine skeleton also play a crucial role in determining its photoreactivity. Electron-donating or electron-withdrawing groups can alter the electronic distribution in the molecule, affecting its absorption and emission properties, as well as the quantum yield of photochemical reactions. rsc.org In the case of this compound, the fluorine atom, being an electron-withdrawing group, is expected to influence the energy of the molecular orbitals involved in the electronic transitions and subsequent photochemical transformations. The Hammett relationship has been used to correlate the effect of substituents on the oxidation potentials of amino-substituted triphenylamine derivatives, indicating a clear electronic influence of the substituents on the reactivity. ntu.edu.tw

Table 2: Factors Influencing Photoreactivity of Substituted Diphenylamines

| Factor | Influence |

| Solvent Polarity | Can stabilize excited states and charged intermediates, affecting reaction pathways and quantum yields. bris.ac.uknih.gov |

| Substituent Effects | Electron-donating or -withdrawing groups alter the electronic properties, influencing absorption, emission, and reaction efficiency. rsc.org |

Oxidative Chemistry of this compound

The oxidation of this compound can lead to a variety of products through different mechanistic pathways, often involving radical intermediates. The electron-rich nature of the amine nitrogen and the aromatic rings makes the molecule susceptible to oxidation.

The electrochemical oxidation of amines, including aniline (B41778) derivatives, has been a subject of extensive study and provides a framework for understanding the oxidative pathways of this compound. mdpi.com The initial step in the oxidation of diphenylamine is generally the removal of an electron to form a radical cation. researchgate.netmdpi.com This radical cation can then undergo further reactions, such as deprotonation, dimerization, or intramolecular cyclization.

For this compound, the oxidation would likely proceed through the formation of the corresponding radical cation. The subsequent fate of this intermediate would determine the final products. Possible pathways include the coupling of two radical cations to form a substituted benzidine (B372746) derivative or intramolecular cyclization to yield a carbazole, similar to the photochemical pathway but initiated by an oxidant. The presence of the fluorine atom could influence the regioselectivity of these coupling reactions. The oxidation products of some complex organic molecules can be fluorescent, which can be used for their detection and characterization. nih.gov The oxidation of fluoroquinolone antibiotics has been shown to involve hydroxylation and cleavage of a piperazinyl ring, while the fluoroquinolone core remains intact. nih.gov

Transition metal catalysts are widely employed in organic synthesis to facilitate a variety of transformations, including oxidative coupling reactions. nih.govnih.gov In the context of this compound, metal catalysts could play a significant role in promoting its oxidation and directing the reaction towards specific products. For instance, palladium-catalyzed intramolecular C-H amination has been used for the synthesis of carbazoles from diarylamines. nih.gov Similarly, palladium-catalyzed cyclization has been employed in the synthesis of carbazoles from o-iodoanilines. nih.gov

While specific studies on the metal-catalyzed oxidation of this compound are not prevalent in the searched literature, the principles of transition metal catalysis suggest that metals like palladium, copper, or iron could be effective in promoting the oxidative cyclization to form fluorinated carbazoles. nih.govnih.gov The catalytic cycle would likely involve the coordination of the diphenylamine to the metal center, followed by an oxidative addition or a related C-H activation step to facilitate the intramolecular C-C or C-N bond formation. The choice of metal, ligand, and oxidant would be crucial in controlling the efficiency and selectivity of the reaction.

Formation of Reactive Intermediates

The chemical transformations of this compound, like many aromatic compounds, can proceed through various short-lived, high-energy reactive intermediates. The nature of the intermediate formed is highly dependent on the reaction conditions and the reagents involved.

Arenium Ions (σ-complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on one of the aromatic rings of this compound leads to the formation of a carbocation intermediate known as an arenium ion or σ-complex. chemistrytalk.org In this intermediate, the aromaticity of the ring is temporarily disrupted. chemistrytalk.org The stability of the arenium ion is a critical factor in determining the rate and regioselectivity of the reaction. The presence of the electron-donating amine group and the fluorine atom influences the stability of various possible resonance structures of this intermediate.

Radical Cations: Under oxidative conditions, this compound can lose an electron to form a radical cation. This species is characterized by having both a positive charge and an unpaired electron. The formation of such intermediates is often the initial step in electrochemical polymerization or certain coupling reactions. The stability and subsequent reaction pathways of the radical cation are influenced by the electronic properties of the fluoro- and phenyl- substituents.

Meisenheimer Complexes: In nucleophilic aromatic substitution (SNAr) reactions, a Meisenheimer complex can be formed as a distinct intermediate. nih.gov This occurs when a nucleophile attacks an electron-deficient aromatic ring that is part of a this compound derivative. nih.govyoutube.com For this to happen, the ring must be sufficiently activated by potent electron-withdrawing groups. nih.gov The resulting intermediate is a resonance-stabilized, negatively charged species. youtube.com The presence of such electron-withdrawing groups is crucial for stabilizing this anionic intermediate. nih.govyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The outcome of electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the two key functional groups: the secondary amine (-NH-) bridge and the fluorine (-F) substituent.

Activating and Directing Effects: The amine group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. makingmolecules.com This significantly increases the electron density at the positions ortho and para to the nitrogen, making them more nucleophilic. makingmolecules.com The fluorine atom, conversely, is a deactivating group due to its high electronegativity, which withdraws electron density through the sigma bond (inductive effect). However, like other halogens, it is also an ortho, para-director because its lone pairs can be donated into the ring through resonance. makingmolecules.com

| Ring | Position | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| Unsubstituted Phenyl Ring | C2' / C6' (ortho) | Strongly activated by -NH | High |

| C4' (para) | Strongly activated by -NH | Very High (less steric hindrance) | |

| C3' / C5' (meta) | - | Low | |

| Fluorinated Phenyl Ring | C2 / C6 | Activated by -NH (ortho), Deactivated by -F (meta/ortho) | Moderate to High |

| C4 | Activated by -NH (para), Deactivated by -F (ortho) | Moderate | |

| C5 | Deactivated by -F (para) | Low |

Standard this compound is not reactive towards nucleophilic aromatic substitution (SNAr) because its rings are not electron-deficient. However, if strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or pentafluorosulfanyl (-SF₅), are present on the same ring as the fluorine atom, the molecule can become activated for SNAr. nih.govbeilstein-journals.org In such cases, the fluorine atom can serve as an effective leaving group.

Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a compound with a similarly substituted ring, demonstrates this principle. The fluorine atom is readily displaced by various nucleophiles due to the strong activation provided by the adjacent -NO₂ and -SF₅ groups. beilstein-journals.org This serves as a model for the potential reactivity of appropriately substituted this compound derivatives.

beilstein-journals.org| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | Phenol / K₂CO₃ | Aryl Ether |

| Sulfur Nucleophile | 4-chlorothiophenol / K₂CO₃ | Aryl Thioether |

| Nitrogen Nucleophile | Ammonia (B1221849) (aq) | Aniline Derivative |

| Nitrogen Nucleophile | Pyrrolidine | N-Aryl Pyrrolidine |

Hydrogen Bonding and Intermolecular Interactions Involving this compound

The structure of this compound allows for several types of intermolecular interactions that influence its physical properties and behavior in solution and solid states.

Hydrogen Bonding: The most significant specific interaction is hydrogen bonding. chemguide.co.uk The secondary amine group (-NH-) contains a hydrogen atom bonded to an electronegative nitrogen atom, making it an effective hydrogen bond donor. chemguide.co.uk Potential hydrogen bond acceptors in the system are the lone pairs on the nitrogen atom and the lone pairs on the fluorine atom. khanacademy.org This can lead to intermolecular N-H···N or N-H···F hydrogen bonds between molecules of this compound, forming dimers or larger aggregates. The presence of the fluorine atom provides an additional site for hydrogen bonding compared to unsubstituted diphenylamine. mdpi.com

van der Waals Forces: Like all molecules, this compound experiences van der Waals dispersion forces, which increase with molecular size and surface area. Dipole-dipole interactions also contribute to the intermolecular forces due to the polar C-F and N-H bonds.

| Interaction Type | Description | Atoms/Groups Involved |

|---|---|---|

| Hydrogen Bonding (Donor) | Donation of a hydrogen atom to an electronegative center. | N-H group |

| Hydrogen Bonding (Acceptor) | Acceptance of a hydrogen atom via a lone pair. | Nitrogen lone pair, Fluorine lone pairs |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl and Fluorophenyl rings |

| Dipole-Dipole Forces | Electrostatic attraction between permanent dipoles. | Polar bonds (C-F, N-H, C-N) |

| van der Waals Forces | General attractive forces due to temporary electron fluctuations. | Entire molecule |

Research Applications of 3 Fluorodiphenylamine in Specialized Fields

Applications in Medicinal Chemistry and Pharmaceutical Research

Exploration as Scaffolds for Biologically Active Molecules

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds with diverse biological activities. 3-Substituted indoles, for instance, are an important structural class used as a starting point for synthesizing numerous bioactive alkaloids. nih.gov Similarly, the 3-fluorodiphenylamine framework is explored as a foundational scaffold for developing new therapeutic agents.

The introduction of fluorine into a scaffold is a deliberate strategy to modulate its properties. researchgate.net Fluorine's high electronegativity and small size can alter the electronic distribution within the molecule, influence its conformation, and block metabolic pathways that would otherwise deactivate the compound. researchgate.netprinceton.edu For example, replacing a hydrogen atom with fluorine can prevent oxidation by cytochrome P450 enzymes, a common metabolic pathway for many drugs, thereby increasing the drug's half-life and bioavailability. researchgate.netprinceton.edu The diphenylamine (B1679370) portion of the scaffold provides a versatile three-dimensional structure that can be modified to optimize interactions with biological targets. Researchers synthesize derivatives by adding different chemical groups to the phenyl rings or the amine nitrogen, aiming to create molecules that can precisely fit into the active sites of enzymes or receptors. researchgate.netmdpi.com

Role in the Synthesis of Potential Anticancer Agents

The diphenylamine scaffold and its derivatives have been a focal point in the development of novel anticancer agents. nih.gov The inclusion of fluorine is particularly valuable in this area, as it can lead to compounds with enhanced efficacy and better pharmacological properties. researchgate.net Research has shown that various heterocyclic systems synthesized from fluorinated aniline (B41778) precursors exhibit promising antiproliferative activity.

For example, a series of fluorinated 3,6-diaryl- princeton.edunih.govnih.govtriazolo[3,4-b] researchgate.netprinceton.edunih.govthiadiazoles has been synthesized and evaluated for anticancer activity against human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) cell lines. Several of these compounds demonstrated moderate to good antiproliferative potency. Similarly, linear diarylheptanoids, a class of natural products, have been designed and synthesized as potential anticancer therapeutics, showing good antiproliferative activity against human breast cancer cell lines (T47D). nih.gov The structural features of this compound make it a suitable starting material for synthesizing analogs of these and other classes of anticancer compounds, including those based on pyridine, thiazole, and pyrazole. nih.gov

Table 1: Antiproliferative Activity of Selected Fluorinated Triazolothiadiazoles Data sourced from Arabian Journal of Chemistry

| Compound | MCF7 IC₅₀ (μM) | SaOS-2 IC₅₀ (μM) | K562 IC₅₀ (μM) |

|---|---|---|---|

| 2a | 30.2 | 39 | 29.4 |

| 2b | 22.1 | 19 | 15 |

Investigation of Enzyme Inhibition Mechanisms (e.g., Topoisomerases)

Topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them critical targets for cancer chemotherapy. wikipedia.orgmdpi.comyoutube.com Topoisomerase inhibitors function by blocking the action of these enzymes, leading to DNA damage and ultimately inducing apoptosis (cell death) in cancer cells. wikipedia.orgmdpi.com They are broadly classified as type I and type II inhibitors, corresponding to the type of topoisomerase they target. wikipedia.org

Derivatives containing a diarylamine or related diaryl structure have been investigated as topoisomerase inhibitors. A study of linear diarylheptanoids revealed that some compounds could inhibit both topoisomerase-I (Topo-I) and topoisomerase-IIα (Topo-IIα). nih.gov Specifically, at a concentration of 100 μM, certain derivatives showed notable inhibition of Topo-IIα. nih.gov The mechanism of many topoisomerase poisons involves stabilizing the transient complex formed between the enzyme and DNA, which prevents the re-ligation of the DNA strand breaks created by the enzyme. wikipedia.orgnih.gov This leads to an accumulation of DNA breaks, triggering cell death pathways. mdpi.com The this compound scaffold can be used to design novel molecules that interact with the DNA-topoisomerase complex, with the fluorine atom potentially enhancing binding affinity or altering the electronic properties required for effective inhibition. nih.govnih.gov

Table 2: Topoisomerase Inhibition by Synthetic Linear Diarylheptanoids Data sourced from Medicinal Chemistry Research nih.gov

| Compound | Target Enzyme | Inhibition (%) at 100 μM | Positive Control | Control Inhibition (%) |

|---|---|---|---|---|

| 7b | Topo-I | 9.3 | Camptothecin | 68.8 |

| 7e | Topo-IIα | 38.4 | Etoposide | 76.9 |

| 7h | Topo-IIα | 47.4 | Etoposide | 76.9 |

Modulation of Biochemical Pathways through Fluorine Substitution

The substitution of hydrogen with fluorine can dramatically alter a molecule's biological properties by modulating its interaction with biochemical pathways. nih.gov The strong carbon-fluorine bond enhances metabolic stability, making fluorinated compounds less susceptible to degradation by metabolic enzymes. princeton.edunih.gov This increased stability is a key advantage in drug design. nih.gov

Contributions to Materials Science and Polymer Chemistry

Integration into Functional Polymeric Materials

Beyond pharmaceuticals, the this compound structure holds potential in materials science, particularly in the synthesis of functional polymers. Triphenylamine (B166846) (TPA) and its derivatives are well-known building blocks for electroactive and photoactive polymers due to their hole-transporting properties. researchgate.net These polymers have applications in electronic devices such as organic light-emitting diodes (OLEDs), solar cells, and electrochromic windows. mdpi.com